
3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)- is a chemical compound that belongs to the benzofuranone family. This compound is characterized by the presence of a benzofuranone core with two methoxy groups at positions 4 and 6, and a 4-methylphenyl group at position 2. Benzofuranones are known for their diverse biological activities and are used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4,6-dimethoxy-2-hydroxybenzaldehyde with 4-methylphenylacetic acid in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methylphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced benzofuranone derivatives.
Substitution: Halogenated or alkylated benzofuranone derivatives.
Aplicaciones Científicas De Investigación
3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects.
Scavenging free radicals: Acting as an antioxidant to neutralize reactive oxygen species.
Modulating signaling pathways: Affecting pathways involved in cell proliferation and apoptosis, which may contribute to its anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-4,6-dimethoxybenzophenone
- 4,6-Dimethoxy-2,3-diphenyl-(1H)-indoles
- 4,5,6-Trimethoxy-2,3-diphenyl-(1H)-indoles
Uniqueness
3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, while the 4-methylphenyl group contributes to its biological activity .
Propiedades
Número CAS |
857062-50-1 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
4,6-dimethoxy-2-(4-methylphenyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C17H16O4/c1-10-4-6-11(7-5-10)17-16(18)15-13(20-3)8-12(19-2)9-14(15)21-17/h4-9,17H,1-3H3 |
Clave InChI |
VGAYCOLKRVDFJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=O)C3=C(O2)C=C(C=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
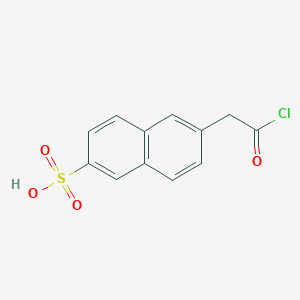
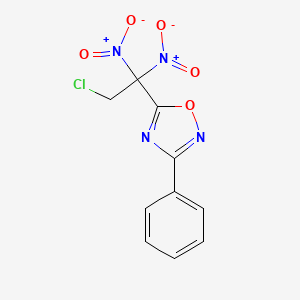
![methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate](/img/structure/B14179937.png)
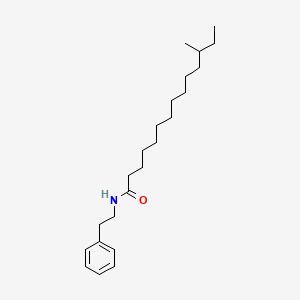
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)
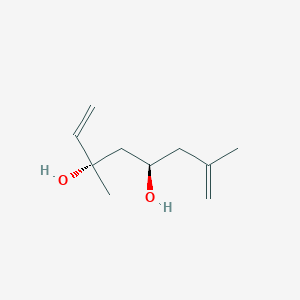
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)
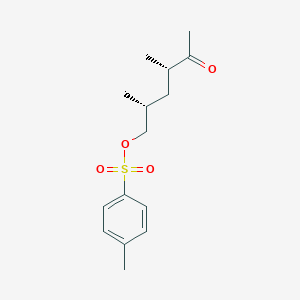

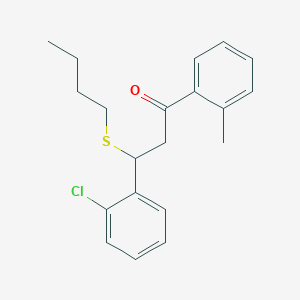
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)
